4-bromo-N-(3-methylpyridin-2-yl)benzamide
Description
Overview of Benzamide (B126) Derivatives as Promising Scaffolds in Medicinal Chemistry and Chemical Biology
Substituted benzamide derivatives represent a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. drugbank.com The versatility of the benzamide core, which consists of a benzene (B151609) ring attached to an amide group, allows for extensive chemical modification at various positions. This adaptability enables chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to achieve desired interactions with biological targets.
Historically, this chemical class includes established drugs such as antipsychotics and antiemetics. drugbank.com In contemporary research, the applications have expanded significantly. Scientists are investigating novel benzamide derivatives for their potential as anti-inflammatory, antimicrobial, and anticancer agents. mdpi.com A notable area of research is their use as enzyme inhibitors; for instance, certain benzamides have been explored for their ability to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression and are implicated in cancer development. The amide linkage is a key structural feature, providing a stable, planar unit capable of forming crucial hydrogen bonds with biological receptors, a fundamental principle in drug design. nanobioletters.com
Academic Research Significance and Potential of 4-bromo-N-(3-methylpyridin-2-yl)benzamide
The specific compound, this compound, is a distinct molecule within the N-aryl benzamide family. Its chemical structure is characterized by a benzamide core with a bromine atom at the para (4-position) of the benzene ring, which is in turn connected to the nitrogen of a 2-amino-3-methylpyridine (B33374) group. Its molecular formula is C₁₃H₁₁BrN₂O.
While extensive biological studies dedicated solely to this compound are not widely published, its academic significance lies in its structural design and its potential for creating specific molecular interactions. The structure combines two key moieties whose analogues have demonstrated significant biological activity. The 4-bromobenzamide (B181206) portion is a recurring feature in compounds investigated for various therapeutic effects.
The distinguishing feature of this molecule, when compared to its close analogue 4-bromo-N-(pyridin-2-yl)benzamide, is the presence of a methyl group at the 3-position of the pyridine (B92270) ring. In medicinal chemistry, the addition of such a small alkyl group can have profound effects on a molecule's properties. This modification can alter the compound's conformation and is expected to influence its binding interactions with target proteins or enzymes due to steric effects. This strategic placement of a methyl group is a common tactic used by researchers to explore the topology of binding sites and to enhance the selectivity or potency of a lead compound. Therefore, this compound stands as a molecule of interest for structure-activity relationship (SAR) studies, serving as a probe to understand how subtle structural changes impact biological function within this class of compounds.
Contextualization within Related Halogenated Pyridine-Containing Amides
The scientific interest in this compound is best understood by examining it within the context of related halogenated pyridine-containing amides. The inclusion of halogen atoms, particularly bromine, is a well-established strategy in drug discovery. google.com Bromine's moderate electronegativity and size allow it to form halogen bonds—a type of non-covalent interaction—which can contribute to the binding affinity and selectivity of a ligand for its biological target.
For example, the closely related compound 4-bromo-N-(pyridin-2-yl)benzamide has been identified as a potential antimycobacterial agent, showing significant inhibitory effects against Mycobacterium tuberculosis. This activity highlights the potential of the 4-bromobenzamide scaffold in developing new anti-infective therapies. Similarly, other isomers such as 4-bromo-N-(pyridin-4-yl)benzamide have been investigated for their potential anticancer properties, possibly acting through mechanisms like HDAC inhibition. ontosight.ai
The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and its presence in numerous approved drugs. nih.gov When combined with a halogenated benzoyl group, the resulting N-(pyridin-2-yl)benzamide framework offers a versatile template for developing new therapeutic agents. Research into this class of molecules allows scientists to systematically study how the position and nature of substituents on both the benzamide and pyridine rings influence biological activity, contributing valuable knowledge to the rational design of new drugs. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(3-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPNUNISXMIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Bromo N 3 Methylpyridin 2 Yl Benzamide
Established Synthetic Routes for 4-bromo-N-(3-methylpyridin-2-yl)benzamide and its Close Analogs
The synthesis of N-aryl benzamides, including the target compound, is a cornerstone of organic chemistry, with several reliable methods having been established. These routes range from traditional amidation reactions to sophisticated transition metal-catalyzed processes.
Classical Amidation Reactions and Mechanistic Considerations
The most fundamental approach to synthesizing this compound is through classical amidation. This method typically involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine.
Specifically, the synthesis is achieved by reacting 4-bromobenzoyl chloride with 2-amino-3-methylpyridine (B33374). researchgate.net The reaction is generally conducted in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile, in the presence of a stoichiometric amount of a base like triethylamine (B128534) or pyridine (B92270). The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards product formation.
The mechanism follows a nucleophilic acyl substitution pathway. The nitrogen atom of the 2-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond. The final step involves the deprotonation of the nitrogen by the base to yield the neutral amide product.
| Parameter | Optimal Condition | Purpose | Typical Yield (%) |
| Reactant Ratio | 1:1.2 (Acyl Chloride:Amine) | Ensures complete consumption of the acyl chloride. | 85-95 |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants well. nanobioletters.com | |
| Base | Triethylamine (TEA) | Neutralizes HCl byproduct, driving the reaction forward. | |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. nanobioletters.com | |
| Reaction Time | 4-8 hours | Allows for the reaction to proceed to completion. nanobioletters.com |
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry has increasingly relied on transition metal catalysis to form carbon-nitrogen bonds, offering milder conditions and broader functional group tolerance compared to classical methods.
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds between aryl halides and amines. wikipedia.org This reaction can be adapted for the synthesis of this compound by coupling 4-bromobenzamide (B181206) with 3-methyl-2-halopyridine, or more commonly, by coupling an aryl halide like 1,4-dibromobenzene (B42075) with 2-amino-3-methylpyridine, followed by subsequent functionalization.
The catalytic cycle involves a Palladium(0) species. wikipedia.org Key steps include:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzoic acid derivative).
Amine Coordination and Deprotonation: The amine (2-amino-3-methylpyridine) coordinates to the palladium center, followed by deprotonation by a base (e.g., sodium tert-butoxide, cesium carbonate) to form a palladium-amido complex. wikipedia.org
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands such as Xantphos or BINAP are often employed to stabilize the palladium catalyst and facilitate the reductive elimination step. nih.gov Nickel-based catalysts have also been explored as a more economical alternative to palladium for similar transformations. researchgate.netnwnu.edu.cn
| Component | Example | Role in Reaction |
| Aryl Halide | 4-Bromobenzoic acid derivative | Electrophilic partner. |
| Amine | 2-Amino-3-methylpyridine | Nucleophilic partner. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Facilitates the C-N bond formation. wikipedia.org |
| Ligand | Xantphos, BINAP, RuPhos | Stabilizes the catalyst and promotes key reaction steps. researchgate.net |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the amine to form the active nucleophile. nwnu.edu.cn |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvent. |
Once this compound has been synthesized, the bromine atom serves as a versatile handle for further molecular diversification via Suzuki-Miyaura cross-coupling. nih.govnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the bromo-substituted aromatic ring and an organoboron compound, typically an arylboronic acid or ester. mdpi.com
This strategy is exceptionally useful for creating libraries of analogs where the 4-bromo-phenyl group is replaced by a variety of other aryl or heteroaryl moieties. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov A typical catalytic system involves a palladium(0) source, a phosphine ligand, and a base such as potassium carbonate or potassium phosphate, in a mixed solvent system like toluene/water or dioxane/water. researchgate.netresearchgate.net
| Reactant | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | N-(3-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide | 62-89 researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 4'-methoxy-N-(3-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide | ~78 researchgate.net |
| Thiophen-3-ylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | N-(3-methylpyridin-2-yl)-4-(thiophen-3-yl)benzamide | Good to Excellent nih.gov |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile/H₂O | N-(3-methylpyridin-2-yl)-4-(pyridin-3-yl)benzamide | Moderate to Good nih.gov |
Alternative Synthetic Protocols and Chemodivergent Approaches
Beyond the standard methods, several alternative protocols have been developed for the synthesis of N-(pyridin-2-yl)benzamides. These often focus on improving efficiency, sustainability, or accessing different chemical space.
Copper-Mediated Oxidative Amidation: A greener approach involves the one-pot synthesis from an aldehyde and an amine. For example, 4-bromobenzaldehyde (B125591) can react with 2-aminopyridine (B139424) using a copper(II) triflate catalyst, iodine, and a surfactant in water. This method boasts high atom economy and avoids the use of pre-activated carboxylic acids or harsh reagents.
Metal-Organic Framework (MOF) Catalysis: Bimetallic MOFs, such as Fe₂Ni-BDC, have been shown to be effective catalysts for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins, which can be a pathway to N-(pyridin-2-yl)benzamides. mdpi.com These heterogeneous catalysts can often be recycled, adding to the sustainability of the process. researchgate.net
Dehydrative Coupling using Amine-N-Oxides: Direct dehydrative coupling between carboxylic acids and 2-aminopyridines can sometimes result in variable yields. An improved method utilizes 2-aminopyridine-N-oxides, which can lead to a milder and higher-yielding synthesis of the target amide. researchgate.net
Reaction of Nitrostyrenes: A protocol involving the reaction of nitrostyrenes with 2-aminopyridines in the presence of a Lewis acid catalyst like Al₂O₃ can produce intermediate α-iminonitriles, which can then be transformed into the desired N-(pyridin-2-yl)imidates and subsequently to amides. mdpi.com
Optimization of Reaction Parameters for Enhanced Synthesis Efficiency and Yield
Optimizing reaction conditions is paramount for maximizing yield, purity, and process efficiency in the synthesis of this compound. Key parameters that are frequently adjusted include the choice of reagents, catalyst system, and physical conditions.
For classical amidation , optimization focuses on:
Molar Ratios: Using a slight excess (1.2 equivalents) of the more readily available 2-amino-3-methylpyridine can ensure the complete conversion of the 4-bromobenzoyl chloride.
Base Selection: While triethylamine is common, other non-nucleophilic bases can be screened to minimize side reactions and improve yields.
Temperature Control: Running the initial addition at 0°C before allowing the reaction to warm to room temperature can help control the exothermic nature of the reaction and prevent the formation of impurities. nanobioletters.com
For transition metal-catalyzed reactions , optimization is more complex:
Catalyst and Ligand Screening: The efficiency of Buchwald-Hartwig and Suzuki-Miyaura reactions is highly dependent on the palladium-ligand combination. Screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands is standard practice to identify the most active system for the specific substrates. acsgcipr.org
Base and Solvent Effects: The choice of base and solvent can dramatically influence reaction rates and yields. For instance, weaker bases like K₂CO₃ may be sufficient for Suzuki couplings, while stronger bases like NaOtBu are often required for C-N couplings. wikipedia.org The solvent must be compatible with the reagents and capable of facilitating the catalytic cycle.
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for large-scale synthesis. Optimization studies aim to find the lowest possible catalyst loading that still provides an efficient and timely reaction.
A systematic approach, often employing Design of Experiments (DoE), allows for the simultaneous variation of multiple parameters to efficiently identify the optimal conditions for achieving high yield and purity of this compound.
Systematic Derivatization and Analog Synthesis Strategies
The bromine atom at the 4-position of the benzene (B151609) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a widely utilized method for this purpose, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl substituents.
In a typical Suzuki-Miyaura reaction, this compound would be reacted with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in combination with a base such as potassium carbonate or potassium phosphate, in a solvent system like 1,4-dioxane/water.
The scope of this transformation is broad, allowing for the synthesis of a wide range of derivatives. By way of illustration, the following table presents a hypothetical series of derivatives that could be synthesized from this compound using various boronic acids, based on similar transformations reported in the literature for other bromo-aromatic compounds.
| Entry | Boronic Acid | Introduced Substituent | Product Name |
| 1 | Phenylboronic acid | Phenyl | N-(3-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 4'-Methoxy-N-(3-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |
| 3 | Thiophene-2-boronic acid | Thiophen-2-yl | N-(3-methylpyridin-2-yl)-4-(thiophen-2-yl)benzamide |
| 4 | Pyridine-3-boronic acid | Pyridin-3-yl | N-(3-methylpyridin-2-yl)-[4,3'-bipyridine]-4'-carboxamide |
| 5 | Methylboronic acid | Methyl | 4-Methyl-N-(3-methylpyridin-2-yl)benzamide |
The pyridine ring of this compound is an electron-deficient heterocycle, which influences its reactivity. Generally, pyridine is resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.orgyoutube.com Such reactions, if they occur, typically require harsh conditions and tend to direct incoming electrophiles to the 3- and 5-positions. quimicaorganica.org
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). uoanbar.edu.iqquimicaorganica.orgnih.govyoutube.com In the case of this compound, the 2-position is already substituted. The presence of the 3-methyl group may provide some steric hindrance and also influence the electronic properties of the ring. Potential nucleophilic substitution reactions could be explored at the 4- and 6-positions, especially if a suitable leaving group were present at one of these positions. The Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. youtube.com
Direct C-H functionalization of the pyridine ring is a more modern approach that could offer alternative routes to derivatization, although this can be challenging due to selectivity issues. The development of specific catalysts and directing groups is often necessary to achieve C-H activation at a desired position.
The this compound scaffold can serve as a building block for the synthesis of more complex molecules that incorporate additional heterocyclic systems. One potential strategy involves the initial derivatization of the benzene ring via Suzuki coupling with a boronic acid that already contains a heterocyclic motif. For example, coupling with pyrazoleboronic acid or indoleboronic acid would directly introduce these heterocycles.
Another approach could involve the transformation of the existing functional groups into a new heterocyclic ring. For instance, if a nucleophilic group were introduced onto the benzene ring ortho to the amide linkage, intramolecular cyclization could potentially lead to the formation of a fused heterocyclic system.
Furthermore, the amide nitrogen and the pyridine nitrogen could participate in cyclization reactions to form fused systems. For example, reactions with bifunctional reagents could lead to the formation of triazole or other heterocyclic rings fused to the pyridine moiety. The synthesis of fused pyrimidine (B1678525) derivatives, for instance, can be achieved through the cyclocondensation of 2-aminopyridine derivatives with various carbonyl compounds. nih.gov This suggests that the 2-amino-3-methylpyridine core of the target molecule could be a precursor for such transformations, potentially after cleavage of the amide bond. The development of N-fused heterocycles through acyl-transfer reactions of heteroaryl ketones is another innovative strategy that could potentially be adapted. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Elucidation of Essential Structural Determinants for Biological Activity
The biological activity of N-aryl benzamides like 4-bromo-N-(3-methylpyridin-2-yl)benzamide is governed by the interplay of its three fundamental components: the substituted benzoyl group, the amide linker, and the substituted pyridine (B92270) moiety.
The Benzamide (B126) Scaffold : This core unit is a common feature in numerous pharmacologically active compounds. The aromatic ring serves as a scaffold that can engage in hydrophobic and π-stacking interactions with biological targets, while the amide group is a critical hydrogen bonding motif.
The Amide Linker : The -C(=O)NH- linker is a crucial structural determinant. The carbonyl oxygen acts as a hydrogen bond acceptor, and the N-H group serves as a hydrogen bond donor. mdpi.com This dual capacity allows for the formation of strong, directional hydrogen bonds with amino acid residues in protein targets, such as kinases or enzymes, which is often essential for anchoring the molecule in the binding site. mdpi.combu.edu.eg
The Pyridine Ring : As a heteroaromatic system, the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and cation-π interactions. The substitution pattern on this ring significantly modulates the molecule's electronic properties and steric profile.
Impact of Bromine Atom Position and Halogen Bonding Interactions
The presence and position of the bromine atom on the benzamide ring are critical for modulating the molecule's activity. The bromine at the 4-position (para-position) significantly influences the compound's physicochemical properties and its ability to form specific interactions with target proteins.
One of the key interactions involving bromine is the halogen bond (XB), a non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.govmdpi.com This interaction is highly directional and can be comparable in strength to a classical hydrogen bond, contributing significantly to binding affinity and selectivity. nih.gov The formation of a halogen bond is driven by a combination of electrostatic forces and charge transfer between the interacting orbitals. nih.gov
In related crystal structures, halogen atoms have been observed to form short-range contacts that stabilize the molecular packing, such as Br···Br interactions with distances significantly shorter than the sum of their van der Waals radii. researchgate.net For example, in the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide, a Br···Br interaction distance of 3.4976 Å was observed, indicating a strong stabilizing interaction. researchgate.net This capacity for strong, specific interactions makes the 4-bromo substituent a key determinant of biological activity.
Influence of the Methyl Group and Other Substituents on the Pyridine Ring
Substituents on the pyridine ring play a vital role in orienting the molecule within a binding pocket and modifying its electronic character. In this compound, the 3-methyl group has a distinct impact.
Steric Influence : The methyl group at the 3-position, adjacent to the amide linkage, introduces steric hindrance. This can restrict the rotation around the N-C(pyridine) bond and the amide bond, locking the molecule into a more constrained and potentially more bioactive conformation. This conformational rigidity can reduce the entropic penalty upon binding to a target, leading to higher affinity.
Studies on related N-aryl compounds have shown that both the type and position of substituents on the aromatic rings are critical. For instance, in a series of pyridine-3-sulfonamide (B1584339) derivatives, aliphatic lipophilic substituents were found to be more active against certain carbonic anhydrase isoforms than bulky aromatic substituents, highlighting the sensitivity of the binding pocket to the substituent's nature. mdpi.com The positioning of the methyl group is therefore a key element in the rational design of these molecules.
Role of Substituents on the Benzamide Moiety in Modulating Activity
The benzamide moiety is more than just a scaffold; its substitution pattern is a primary tool for modulating activity, selectivity, and pharmacokinetic properties. The 4-bromo substituent is a prime example of this principle.
The substitution of hydrogen with a halogen atom like bromine at the para-position of the benzamide ring generally increases the compound's lipophilicity, which can affect cell permeability and target engagement. Furthermore, as discussed, the bromine atom can act as a potent halogen bond donor. nih.gov
SAR studies on other classes of benzamides have consistently shown the importance of the substituent at this position. For example, in the development of novel binders for the protein cereblon, the introduction of fluorine atoms onto the benzamide ring was found to increase binding affinity compared to non-fluorinated analogues. nih.gov While fluorine is different from bromine, this demonstrates the general principle that halogen substitution is a powerful strategy for optimizing ligand-target interactions. The choice of halogen (e.g., F, Cl, Br) allows for fine-tuning of size, lipophilicity, and halogen-bonding strength, making the 4-position a "hotspot" for modification in drug design.
| Substituent at 4-Position | Potential Impact on Properties | Relevant Interaction Type |
|---|---|---|
| -H | Baseline lipophilicity and activity. | Standard hydrophobic/π-π interactions. |
| -Cl | Increased lipophilicity; can form halogen bonds. | Halogen bonding, hydrophobic interactions. |
| -Br | Further increased lipophilicity and molecular weight; strong halogen bond donor. | Strong halogen bonding, hydrophobic interactions. nih.gov |
| -OCH₃ | Increases polarity; acts as a hydrogen bond acceptor. | Hydrogen bonding, dipole-dipole interactions. |
Comparative Analysis with Structurally Related Benzamide Derivatives
To understand the specific contributions of each structural feature of this compound, it is useful to compare it with related analogues. Variations in the position of the pyridine nitrogen, the nature of the substituents, and the identity of the heterocyclic ring can lead to significant changes in biological activity. For example, many N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of the enzyme glucokinase, a target for type 2 diabetes. nih.govresearchgate.net
| Compound | Structural Variation from Parent Compound | Reported Biological Context/Activity | Reference |
|---|---|---|---|
| This compound | Parent Compound | Belongs to a class with diverse biological potential. | ontosight.aiontosight.ai |
| 4-bromo-N-(pyridin-3-yl)benzamide | Nitrogen at position 3 of the pyridine ring; no methyl group. | General benzamide with potential pharmacological activities. | ontosight.ai |
| 4-bromo-N-(pyridin-4-yl)benzamide | Nitrogen at position 4 of the pyridine ring; no methyl group. | Investigated for anticancer properties, possibly via HDAC inhibition. | ontosight.ai |
| N-(4-bromophenyl)benzamide | The two rings are swapped; a bromophenyl group is attached to the benzamide nitrogen. | Shows antimicrobial activity. | nanobioletters.com |
| 4-bromo-N-(4-methylpyrimidin-2-yl)benzamide | Pyridine ring is replaced by a pyrimidine (B1678525) ring. | Belongs to a class with potential anticancer, anti-inflammatory, and antimicrobial effects. | ontosight.ai |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Pyridine ring is replaced by a complex quinolinyl-thiazole system. | Identified as a potent inhibitor of the elastase enzyme. | nih.gov |
This comparative analysis underscores the high degree of structural specificity required for potent biological activity. Even minor changes, such as moving the pyridine nitrogen from the 2- to the 3- or 4-position, can drastically alter the molecule's geometry and its ability to fit into a specific protein binding site.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Based on the SAR, a pharmacophore model can be constructed. A pharmacophore is an abstract 3D representation of the key molecular features responsible for a molecule's biological activity. dovepress.com For this compound and its analogues, a general pharmacophore model would include:
Aromatic Ring Feature 1 (AR1) : Corresponding to the 4-bromophenyl ring.
Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the amide linker.
Hydrogen Bond Donor (HBD) : The N-H group of the amide linker.
Aromatic Ring Feature 2 (AR2) : Corresponding to the 3-methylpyridine (B133936) ring.
Halogen Bond Donor / Hydrophobic Feature (XB/HY) : The bromine atom at the 4-position of the benzoyl ring.
Hydrophobic/Steric Feature (HY/S) : The methyl group on the pyridine ring, which also serves to define a specific spatial volume.
This model serves as a powerful tool in ligand-based drug design. bu.edu.eg It can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features in the correct spatial arrangement, a process known as virtual screening. dovepress.com Compounds identified through this method can then be synthesized and tested, accelerating the discovery of new lead molecules. This approach, combined with computational techniques like molecular docking, allows for the rational design of new benzamide derivatives with potentially improved potency and selectivity. nih.gov
Computational Chemistry and in Silico Approaches to 4 Bromo N 3 Methylpyridin 2 Yl Benzamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely employed in drug discovery to forecast the interaction between a small molecule ligand and a protein's binding site, helping to rationalize its biological activity and guide the design of more potent analogs. nih.govmdpi.com
Molecular docking simulations predict how 4-bromo-N-(3-methylpyridin-2-yl)benzamide might fit into the active site of a biological macromolecule, such as an enzyme or receptor. The process generates various possible binding poses and evaluates them using a scoring function, which estimates the binding affinity. scispace.com This affinity is often expressed as a docking score in units of kcal/mol, where a more negative value suggests a more favorable binding interaction. For instance, in studies of similar benzamide (B126) derivatives, docking simulations have been used to predict binding affinities with targets like Rho-associated kinase-1 (ROCK1) and elastase. nih.govnih.gov The simulation places the ligand into a predictable binding site on the target protein, and through conformational changes and geometry optimization, it calculates the most stable adduct. scispace.com This predictive power allows for the virtual screening of numerous compounds, saving time and resources in the initial phases of drug discovery. mdpi.com
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoline-based Benzamide | Elastase | -7.4 |
| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | Data varies by specific analog |
Beyond predicting binding affinity, docking analyses provide detailed insights into the specific noncovalent interactions that stabilize the ligand-target complex. gatech.edu These interactions are crucial for molecular recognition and binding specificity. Key interactions that would be analyzed for this compound include:
Hydrogen Bonds: These are formed between a hydrogen atom donor (like the amide N-H) and an acceptor (like a carbonyl oxygen or a nitrogen atom in an amino acid residue). mdpi.com Docking studies on related compounds have identified hydrogen bonds with specific residues such as Gln34 in the elastase enzyme. nih.gov The pyridine (B92270) and amide groups in this compound are potential sites for hydrogen bonding. nih.gov
Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the target protein. The bromo-substituted benzene (B151609) ring and the methyl-substituted pyridine ring of the compound are likely to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and tyrosine within the binding pocket. nih.govnih.gov
Halogen Bonds: The bromine atom on the benzamide ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the protein. Studies on similar bromo-substituted compounds have noted the importance of halogen interactions in crystal packing and molecular recognition. researchgate.net
Docking software visualizes these interactions, often representing hydrogen bonds as dotted lines and highlighting hydrophobic surfaces, which helps researchers understand the structural basis for a compound's activity. nih.gov
Density Functional Theory (DFT) Studies for Electronic and Structural Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tci-thaijo.org It is a common tool for calculating a molecule's structural, vibrational, and electronic properties, providing a fundamental understanding of its stability and reactivity. researchgate.netnih.gov
A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state conformation. nih.gov This involves finding the coordinates that correspond to a minimum on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, DFT would clarify the relative orientation of the bromobenzyl and methyl-pyridinyl rings, which is crucial for understanding how the molecule presents itself to a biological target. Conformational analysis, often performed by systematically rotating specific bonds (like the amide bond), can identify different low-energy conformers and the energy barriers between them. researchgate.net
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. thaiscience.info DFT calculations provide the energies of these orbitals and map their distribution across the molecule, showing which parts are most likely to be involved in electron transfer during a reaction. nih.gov
| Parameter | Energy Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Region of electron donation |
| LUMO Energy | -1.5 | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.0 | Indicates high chemical stability |
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov It is calculated from the molecule's electron density and is invaluable for predicting how a molecule will interact with other species. thaiscience.info
The MESP map is color-coded to indicate different electrostatic potential regions:
Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. For this compound, these would likely be around the carbonyl oxygen and the nitrogen atom of the pyridine ring. researchgate.net
Blue: Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential.
By analyzing the MESP map, researchers can predict sites for hydrogen bonding, halogen bonding, and other noncovalent interactions, complementing the insights gained from molecular docking. thaiscience.inforesearchgate.net
Reactivity Descriptors and Chemical Potential Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of a molecule. researchgate.net These methods can be used to calculate key reactivity descriptors that predict how this compound might behave in chemical reactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. nih.gov The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov
From these orbital energies, several global reactivity descriptors can be derived to provide a more quantitative picture of the molecule's reactivity:
Chemical Potential (μ): A measure of the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with high hardness are less reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness as ω = μ² / 2η.
While specific DFT calculations for this compound are not extensively reported in the literature, studies on structurally similar compounds like other bromo-benzoic acid and benzamide derivatives demonstrate the application of these theoretical methods. researchgate.netresearchgate.net Such analyses help predict the most likely sites for electrophilic and nucleophilic attacks and provide a theoretical foundation for understanding the molecule's interaction with biological targets.
Table 1: Key Chemical Reactivity Descriptors and Their Significance This table is illustrative of the types of data generated from DFT calculations.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the propensity of a species to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. documentsdelivered.comjppres.com By identifying key molecular properties, known as descriptors, that influence a compound's activity, QSAR models can predict the efficacy of new, untested molecules.
For a compound like this compound, QSAR studies would involve a dataset of structurally related benzamide derivatives with known biological activities (e.g., antimicrobial, anticancer, or enzyme inhibition). documentsdelivered.comnih.gov Molecular descriptors for these compounds would be calculated, falling into categories such as:
Topological: Describing the connectivity and branching of atoms (e.g., molecular connectivity indices). documentsdelivered.com
Electronic: Quantifying the distribution of electrons (e.g., dipole moment, partial charges).
Steric: Relating to the size and shape of the molecule (e.g., molar refractivity). jppres.com
Hydrophobic: Pertaining to the molecule's lipophilicity (e.g., LogP). jppres.com
Statistical methods, such as multiple linear regression, are then used to build an equation that links these descriptors to the observed activity. jppres.com QSAR studies on various benzamide derivatives have successfully developed predictive models for anticancer and antidiabetic activities. nih.govunair.ac.id These models can elucidate which structural features—such as the presence and position of a bromine atom or the methyl group on the pyridine ring—are beneficial or detrimental to a specific biological effect. While a specific QSAR model for this compound has not been detailed in the available literature, the established utility of QSAR for this chemical class highlights its potential for guiding the synthesis of more potent analogues.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for investigating the stability of a ligand-protein complex and exploring the conformational dynamics of the ligand within the binding site. nih.gov
If this compound were identified as an inhibitor of a specific protein target, MD simulations could be employed to understand its binding mode and stability. The process typically involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to simulate their motion. nih.gov
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable, low RMSD value for the ligand indicates that it remains securely bound in the active site.
Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable upon ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions between the ligand and the protein is tracked throughout the simulation, confirming the stability of the binding mode.
Studies on similar bromo-benzamide derivatives have used MD simulations to confirm the stability of the docked complex within an enzyme's active site, providing a dynamic view that complements the static picture from molecular docking. nih.govnih.gov Although no specific MD simulations for this compound have been published, this technique remains a critical step in validating its potential mechanism of action at a molecular level.
In Silico Assessment of Drugability Potential (e.g., Lipinski's Rule of Five, PAINS filtering)
Before a compound undergoes extensive biological testing, its potential as an orally bioavailable drug is often assessed using in silico filters. These filters evaluate physicochemical properties known to influence a drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).
Lipinski's Rule of Five is a widely used guideline to evaluate "drug-likeness." It states that poor oral absorption is more likely when a compound violates more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Based on available computational data for this compound, its properties can be evaluated against these rules. guidechem.com
Table 2: Lipinski's Rule of Five Analysis for this compound
| Property | Value | Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 291.15 g/mol | ≤ 500 | Yes |
| XLogP3-AA (Calculated LogP) | 3.1 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from the amide N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from the carbonyl O and pyridine N) | ≤ 10 | Yes |
Data sourced from Guidechem. guidechem.com
The analysis shows that this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability.
PAINS Filtering is another important in silico check. Pan-Assay Interference Compounds (PAINS) are molecules that contain substructures known to interfere with assay readouts, often by reacting non-specifically with proteins or assay components, leading to false-positive results. nih.govresearchgate.net Filtering compound libraries to remove potential PAINS is a standard practice in early-stage drug discovery to avoid wasting resources on problematic molecules. A specific analysis of whether this compound contains any PAINS alerts has not been reported, but such a check would be a routine part of its evaluation in a high-throughput screening campaign.
Future Research Directions and Translational Perspectives for 4 Bromo N 3 Methylpyridin 2 Yl Benzamide
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity
The development of next-generation derivatives of 4-bromo-N-(3-methylpyridin-2-yl)benzamide will be crucial for enhancing its biological activity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogs. Key modifications could involve altering substituents on both the benzamide (B126) and pyridine (B92270) rings.
Benzamide Ring Modifications : The bromine atom at the para-position is a key feature that can influence binding affinity and reactivity. Future synthesis could explore the introduction of other halogens (chlorine, fluorine) or bioisosteric replacements to modulate electronic and steric properties. The synthesis of related compounds, such as (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, has been achieved with excellent yields using coupling reagents like titanium tetrachloride (TiCl4), followed by palladium-catalyzed arylation to create diverse analogues. researchgate.net This highlights a viable synthetic strategy for creating a library of derivatives.
Amide Linker Modifications : While often conserved, subtle modifications to the amide bond, such as N-alkylation or incorporation into a heterocyclic system, could constrain the molecule's conformation. This can lead to improved binding to specific biological targets by reducing the entropic penalty upon binding.
Synthetic approaches for these derivatives can draw from established methods for N-pyridin-2-yl benzamide synthesis, which include the reaction of aminopyridines with benzoyl chlorides or palladium-catalyzed cross-coupling reactions. mdpi.com
Exploration of Novel Therapeutic Indications and Biological Targets
The benzamide scaffold is present in a wide range of pharmacologically active compounds, suggesting that this compound and its derivatives could have diverse therapeutic applications. nanobioletters.com
Initial research indicates that related N-(pyridin-2-yl)benzamide compounds exhibit significant antimycobacterial activity, with inhibitory effects against Mycobacterium tuberculosis. This presents a primary avenue for further investigation. Additionally, the broader class of benzamides has been explored for various other therapeutic purposes:
Anticancer Activity : Certain benzamides act as inhibitors of enzymes crucial to cancer development, such as histone deacetylases (HDACs). ontosight.ai Derivatives of this compound could be screened against various cancer cell lines and specific cancer-related targets.
Metabolic Disorders : N-pyridin-2-yl benzamide analogues have been designed and evaluated as allosteric activators of glucokinase (GK), a key enzyme in regulating blood glucose levels. nih.govresearchgate.net This suggests a potential application in the treatment of type 2 diabetes.
Anti-inflammatory and Antimicrobial Properties : Benzamide derivatives are known to possess both anti-inflammatory and broad-spectrum antimicrobial properties. ontosight.aiontosight.aiontosight.ai Future studies could evaluate new derivatives against a panel of bacterial and fungal strains, including drug-resistant variants. mdpi.com
Kinase Inhibition : The incorporation of the benzamide moiety into larger, more complex structures has led to the development of kinase inhibitors for therapeutic use. Imatinib, a tyrosine kinase inhibitor, features a benzamide group that contributes to its binding properties. wikipedia.org This precedent supports exploring derivatives for their potential to inhibit specific kinases involved in disease pathways.
A systematic screening of optimized derivatives against a wide range of biological targets will be essential to uncover novel therapeutic opportunities.
Advanced Mechanistic Studies to Fully Delineate Modes of Action
A thorough understanding of how this compound and its derivatives exert their biological effects is critical for their development as therapeutic agents or research tools. The mechanism of action for this class of compounds generally involves interaction with specific molecular targets like enzymes or receptors, thereby modulating their activity.
Future research should employ a range of advanced techniques to elucidate these mechanisms:
Target Identification and Validation : Affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomic approaches can be used to identify the direct binding partners of active derivatives within cells or cell lysates.
Biophysical and Structural Studies : Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how these compounds bind to their targets. This data is invaluable for understanding the molecular basis of their activity and for guiding further rational drug design. researchgate.net
Cellular Pathway Analysis : Once a target is identified, transcriptomics, proteomics, and metabolomics can be used to map the downstream cellular pathways affected by the compound's activity. This can reveal the full biological consequences of target engagement and identify potential off-target effects. For example, compounds targeting the Hedgehog signaling pathway have been evaluated for their effects on Gli-luc luciferase activity. nih.gov
These detailed mechanistic studies will not only support the therapeutic development of these compounds but also provide deeper insights into fundamental biological processes.
Integration of High-Throughput Screening with Computational Methodologies
To efficiently explore the vast chemical space of possible derivatives and identify novel biological activities, a combination of high-throughput screening (HTS) and computational methods is essential.
High-Throughput Screening (HTS) : HTS allows for the rapid screening of large libraries of compounds against specific biological targets or in cell-based assays. nih.govunchainedlabs.com Synthesized libraries of this compound derivatives can be subjected to HTS to quickly identify "hits" with desired activities. This approach is particularly useful in the exploratory phase of research to identify potential new therapeutic applications. unchainedlabs.com
Computational Chemistry : In silico methods play a crucial role in modern drug discovery. nih.govresearchgate.net
Molecular Docking : This technique can be used to predict the binding modes and affinities of designed derivatives with their putative biological targets, helping to prioritize which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of the benzamide derivatives with their observed biological activities, providing predictive power for designing more potent compounds.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the stability of the interaction and the role of conformational changes. nih.gov
An iterative cycle of computational design, chemical synthesis, and HTS, followed by more detailed biological evaluation, represents a powerful strategy for accelerating the discovery and optimization of novel benzamide-based compounds.
Application in Chemical Probe Development for Target Validation
High-quality chemical probes are indispensable tools for interrogating biological systems and validating the roles of specific proteins in health and disease. youtube.com Potent and selective derivatives of this compound could be developed into chemical probes to study the function of their biological targets.
The development of a chemical probe involves several steps:
Optimization of a Potent and Selective Ligand : This involves the SAR studies described in section 6.1 to create a compound that binds to its target with high affinity and selectivity.
Synthesis of a "Tagged" Derivative : The optimized ligand is functionalized with a reporter tag, such as a fluorophore for imaging applications or a biotin (B1667282) tag for affinity purification. frontiersin.org This modification must be done in a way that does not significantly disrupt the compound's binding to its target.
Demonstration of Target Engagement in a Biological System : The chemical probe is then used in cellular or in vivo experiments to confirm that it engages with its intended target and to study the biological consequences of this engagement. frontiersin.org
By developing derivatives of this compound into chemical probes, researchers can gain a more precise understanding of the function of novel biological targets, which is a critical step in the drug discovery process. youtube.comfrontiersin.org
Q & A
Q. What are the established synthetic routes for 4-bromo-N-(3-methylpyridin-2-yl)benzamide?
The compound is synthesized via a two-step process: (1) Activation of 4-bromobenzoic acid using thionyl chloride (SOCl₂) to form the acid chloride, and (2) coupling with 3-methylpyridin-2-amine under basic conditions (e.g., pyridine or triethylamine). Critical optimization includes stoichiometric control of the amine (1.2–1.5 equivalents) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Yield improvements are observed with catalytic 4-dimethylaminopyridine (DMAP) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.1 ppm, amide NH at δ 10–11 ppm).
- IR Spectroscopy : Identifies the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 305 [M+H]⁺).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions) .
Q. What solvent systems are optimal for recrystallization?
Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred. Slow evaporation at 4°C yields needle-like crystals suitable for single-crystal XRD analysis. Polymorphic forms are minimized by avoiding rapid cooling .
Advanced Research Questions
Q. How can polymorphism impact bioactivity, and how is it controlled?
Polymorphism alters solubility and bioavailability. Stable polymorphs are isolated using solvent-antisolvent systems (e.g., DMF/water). Differential scanning calorimetry (DSC) identifies melting transitions, while powder XRD distinguishes between orthorhombic (Form I) and monoclinic (Form II) structures. Thermodynamic stability is confirmed via slurry experiments in ethanol .
Q. What experimental designs address low yields in large-scale synthesis?
- Continuous Flow Reactors : Improve heat dissipation during exothermic acylation.
- Design of Experiments (DoE) : Optimizes parameters (e.g., temperature: 80–100°C, residence time: 30–60 min).
- Catalyst Screening : DMAP (5 mol%) enhances coupling efficiency by 20–30% .
Q. How do researchers validate target engagement in kinase inhibition studies?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values < 1 µM indicate strong inhibition).
- Cellular Assays : Luciferase reporter systems quantify pathway modulation (IC₅₀ values normalized to controls).
- Counter-Screens : Test against off-target kinases (e.g., EGFR, HER2) to confirm specificity .
Q. What computational tools predict pharmacokinetic properties?
- SwissADME : Estimates logP (~3.2) and CYP450 metabolism.
- Molecular Dynamics Simulations : Assess blood-brain barrier penetration (predicted BBB+ score: 0.85).
- In Vitro Validation : Microsomal stability assays (t₁/₂ > 60 min in human liver microsomes) .
Data Contradiction and Reproducibility
Q. How are discrepancies in bioactivity data resolved?
Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays). Solutions include:
- Meta-Analysis : Compare IC₅₀ values across ≥3 independent studies.
- Orthogonal Assays : Validate enzymatic inhibition with thermal shift assays (ΔTm > 5°C confirms binding).
- Batch Purity Verification : Elemental analysis (C, H, N ± 0.4%) ensures compound integrity .
Q. What strategies mitigate byproduct formation during synthesis?
- Regioselective Bromination : Use N-bromosuccinimide (NBS) in CCl₄ to minimize di-brominated byproducts.
- HPLC Purification : Reverse-phase C18 columns (acetonitrile/water gradient) remove residual starting materials.
- Reaction Monitoring : LC-MS tracks intermediates in real-time .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
